Methods and Technical Details
The synthesis of dUTP sodium salt can be achieved through several methods, with one notable approach being a "one-pot, three-step" process. This method involves:
This method has demonstrated good yields (approximately 65% to 70%) and is applicable to both purine and pyrimidine deoxynucleotides .
Structure and Data
The molecular formula of dUTP sodium salt is , with a molecular weight of approximately 468.14 g/mol. The structure features a deoxyribose sugar linked to a uracil base and three phosphate groups. The sodium ions are associated with the triphosphate moiety, enhancing solubility in water .
Reactions and Technical Details
dUTP sodium salt participates in several biochemical reactions primarily involving DNA synthesis. One significant reaction is its incorporation into DNA strands during PCR. In this process, dUTP can substitute for deoxythymidine triphosphate (dTTP), leading to the formation of uracil-containing DNA products. This substitution allows for the subsequent use of uracil-DNA glycosylase to remove any contaminating DNA from previous amplification cycles, thus preventing false positives .
Process and Data
The mechanism of action of dUTP sodium salt revolves around its role as a substrate for DNA polymerases during DNA synthesis. When incorporated into a growing DNA strand, it pairs with adenine during replication. The presence of uracil instead of thymine in the DNA strand allows for specific enzymatic recognition by uracil-DNA glycosylase, which excises uracil residues from the DNA, thus facilitating error correction during DNA replication .
dUTP sodium salt has several critical applications in scientific research and diagnostics:
The chemical synthesis of dUTP sodium salt employs a streamlined one-pot, three-step phosphorylation strategy, enabling gram-scale production with yields of 65–70% [6]. This process begins with nucleoside monophosphorylation, where 2′-deoxyuridine reacts with phosphorylating agents to form deoxyuridine monophosphate (dUMP). Subsequent steps involve coupling with tributylammonium pyrophosphate to generate a cyclic intermediate, which undergoes controlled hydrolysis to yield dUTP [6]. The final product is precipitated as a sodium salt, ensuring compatibility with molecular biology applications requiring low cation interference.
A critical advantage of this method is its applicability to both purine and pyrimidine nucleotides (e.g., dATP, dGTP, dCTP, dTTP), demonstrating versatility [6]. However, chemical synthesis faces challenges, including the use of toxic solvents like dimethylformamide (DMF) and pyridine, which are EPA-listed toxins requiring stringent purification [3]. Residual contaminants—such as deoxynucleoside tetraphosphates or ionic species (e.g., acetate)—can act as potent PCR inhibitors, necessitating HPLC purification to achieve >99% purity [1] [6].
Table 1: Performance Metrics of Chemical dUTP Synthesis
| Parameter | dUTP | dATP/dGTP | dCTP/TTP |
|---|---|---|---|
| Average Yield | 68% | 65–70% | 70% |
| Key Impurities | dUDP, PPⁱ | dADP, PPⁱ | dCDP, PPⁱ |
| Purification | HPLC | HPLC | HPLC |
Enzymatic synthesis offers an eco-friendly alternative to chemical methods, leveraging substrate-specific kinases to eliminate toxic byproducts and enhance purity [1] [3]. This process involves two phosphorylation stages:
Kinetic studies reveal that Mg²⁺ concentration critically influences reaction efficiency. Optimal Mg²⁺ levels (5–30 mM) maximize dUTP yields by stabilizing nucleotide complexes, while excess Mg²⁺ causes inhibitory effects by disrupting enzyme-substrate binding [3]. Unlike chemical synthesis, enzymatic methods inherently exclude PCR inhibitors like tetraphosphates or deaminated nucleotides, achieving >99% purity without HPLC [1] [3]. Additionally, enzymatic dUTP is supplied as a sodium salt solution (pH 7.5–8.3), though lithium salts offer superior freeze-thaw stability due to reduced pH shifts [1] [2].
Table 2: Enzymatic vs. Chemical dUTP Synthesis
| Aspect | Enzymatic Synthesis | Chemical Synthesis |
|---|---|---|
| Catalyst | Pyruvate kinase/thymidylate kinase | Tributylammonium pyrophosphate |
| Byproducts | Pyruvate (non-inhibitory) | DCC, ionic contaminants |
| Purity Control | HPLC not required | Mandatory HPLC purification |
| Salt Form | Sodium or lithium salts | Sodium salt |
| Environmental | Solvent-free, non-toxic | Toxic solvents (DMF/pyridine) |
Modified dUTP analogs—such as Biotin-11-dUTP—require specialized protection-free strategies to incorporate functional groups without compromising nucleotide integrity [7]. These analogs are synthesized by tethering tags (e.g., biotin) to the uracil base via carbon linkers, with linker length directly influencing biomolecular interactions. For instance, biotin-11-dUTP features an 11-carbon spacer that optimizes streptavidin binding affinity while permitting efficient incorporation by DNA polymerases [7].
The synthesis involves:
These analogs enable critical applications:
Table 3: Modified dUTP Analogs and Applications
| Analog | Linker Length | Key Application | Polymerase Compatibility |
|---|---|---|---|
| Biotin-11-dUTP | 11-carbon | DNA labeling, pull-down assays | Taq, Klenow fragment |
| Aminoallyl-dUTP | Variable | Fluorescent dye conjugation | Reverse transcriptases |
| 5-Amino-11-dUTP | 11-carbon | Microarray hybridization | Taq polymerase |
Compound Glossary
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